2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide
Description
Properties
IUPAC Name |
N,N-dimethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c1-4-8-19-15(21)13-10-6-5-7-11(10)23-14(13)17-16(19)22-9-12(20)18(2)3/h4H,1,5-9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSGXKYJRISGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324759 | |
| Record name | N,N-dimethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677050 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
618393-32-1 | |
| Record name | N,N-dimethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide represents a novel class of thieno[2,3-d]pyrimidine derivatives. Due to its unique structural features, this compound has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 320.42 g/mol. Its structure includes a thieno[2,3-d]pyrimidine core with an allyl substituent and a thioether linkage. These characteristics contribute to its reactivity and potential biological interactions.
Biological Activity Overview
Preliminary studies suggest that compounds with similar thieno[2,3-d]pyrimidine structures exhibit various biological activities, including:
- Anticancer properties : Many thieno[2,3-d]pyrimidine derivatives have shown efficacy against different cancer cell lines.
- Antimicrobial effects : Structural analogs have demonstrated activity against bacteria and fungi.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-(Allylthio)-N-(phenyl)acetamide | Allylthio group | Antimicrobial |
| 4-Oxo-thieno[2,3-d]pyrimidine | Oxo group on pyrimidine | Anticancer |
| 6-Allylthieno[2,3-d]pyrimidin-4(3H)-one | Allyl and carbonyl groups | Anti-inflammatory |
The biological activity of thieno[2,3-d]pyrimidine derivatives is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival pathways. For instance:
- Inhibition of Tyrosine Kinases : Many derivatives target epidermal growth factor receptors (EGFR), which are critical in tumor growth and metastasis.
- Antioxidant Activity : Some studies indicate that these compounds can modulate oxidative stress responses in cells.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of various thieno[2,3-d]pyrimidine derivatives for their anticancer potential:
- Cytotoxicity Assays : In vitro studies have shown that certain derivatives exhibit cytotoxic effects on breast cancer cell lines (e.g., MCF-7). For example, a derivative demonstrated an IC50 value of 13.42 μg/mL against MDA-MB-435 cells .
- Molecular Docking Studies : Computational studies have predicted strong binding affinities to EGFR and PI3K pathways, suggesting a mechanism for the observed anticancer activity .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation markers in various models .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The table below highlights structural differences in the pyrimidinone core and substituents among analogs:
Key Observations :
- Substituent at R3 : The allyl group in the target compound contrasts with aryl (e.g., 4-chlorophenyl) or alkyl (e.g., methyl) groups in analogs. Allyl groups may enhance metabolic stability compared to bulky aryl substituents .
- Acetamide Tail : The N,N-dimethylacetamide in the target compound increases lipophilicity (logP ~2.5 estimated) compared to analogs with aromatic or heterocyclic substituents (e.g., N-(2-ethyl-6-methylphenyl)), which may reduce solubility .
Physicochemical Data
Q & A
Q. What are the common synthetic routes for cyclopenta-thieno-pyrimidine derivatives, and how can they be adapted for synthesizing the target compound?
The synthesis of cyclopenta-thieno-pyrimidine derivatives typically involves cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes under reflux in ethanol, followed by heterocyclization using glacial acetic acid and DMSO . For the target compound, substitution at the 2-position via alkylation with chloroacetamides (e.g., 2-chloro-N,N-dimethylacetamide) under basic conditions (sodium methylate) is recommended, as demonstrated for structurally similar analogs .
Q. How should researchers characterize the structural integrity of this compound?
Key characterization methods include:
- 1H NMR : Analyze δ values for allyl protons (~5.2–6.0 ppm), thioether-linked CH2 groups (~3.0–4.0 ppm), and dimethylacetamide protons (~2.8–3.2 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the molecular formula (C19H23N3O2S2) .
- Infrared spectroscopy : Identify carbonyl stretches (~1680–1720 cm⁻¹ for the 4-oxo group) and thioether linkages (~600–700 cm⁻¹) .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing the alkylation step in the synthesis of this compound?
- Molar ratios : Use a 2.6–2.8-fold molar excess of sodium methylate to ensure deprotonation of the thiol group before alkylation .
- Reaction medium : Ethanol or DMF at 60–80°C enhances reactivity of 2-chloroacetamide derivatives while minimizing side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to separate the target compound from unreacted starting materials or dimerized byproducts .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Dynamic effects : Allyl groups may exhibit dynamic rotational isomerism, leading to split signals. Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce split peaks into singlets .
- Steric hindrance : Anomalous coupling constants in the cyclopenta ring may arise from restricted rotation; compare with crystallographic data from analogs to validate assignments .
Q. What methodologies are recommended for evaluating the environmental fate of this compound?
- Abiotic transformations : Conduct hydrolysis studies (pH 4–9, 25–50°C) to assess stability, with LC-MS monitoring degradation products .
- Biotic transformations : Use soil microcosm experiments to track microbial degradation pathways, focusing on thioether cleavage and amide hydrolysis .
Q. How should researchers design assays to assess this compound’s bioactivity against tyrosinase or other enzymes?
- Inhibition assays : Use mushroom tyrosinase (EC 1.14.18.1) with L-DOPA as a substrate, measuring dopachrome formation at 475 nm. Pre-incubate the compound (0.1–100 µM) with the enzyme to determine IC50 values .
- Structure-activity relationship (SAR) : Compare activity with analogs lacking the allyl or dimethylacetamide group to identify critical pharmacophores .
Methodological Challenges
Q. What strategies mitigate low yields in heterocyclization steps during synthesis?
- Catalyst optimization : Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) to accelerate cyclization .
- Solvent effects : Switch from ethanol to toluene for azeotropic removal of water, shifting equilibrium toward product formation .
Q. How can researchers validate computational docking results for this compound’s enzyme interactions?
- Crystallography : Co-crystallize the compound with tyrosinase or related enzymes to confirm binding modes predicted in silico .
- Mutagenesis : Introduce point mutations (e.g., His residues in the enzyme active site) and measure changes in inhibition potency .
Data Interpretation Guidelines
- Contradictory bioactivity data : If SAR studies conflict with theoretical predictions, re-evaluate assay conditions (e.g., solvent polarity affecting compound solubility) .
- Unassigned NMR signals : Use 2D experiments (HSQC, HMBC) to correlate protons with adjacent carbons and resolve ambiguities in complex fused-ring systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
